2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets . For instance, some thiazole compounds can act like a peroxisome proliferator-activated receptor agonist .
Mode of Action
They can bind to their targets and induce changes that lead to their biological effects . For example, some thiazole compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For instance, some thiazole compounds can affect the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The interaction with COX-2 is characterized by the binding of the compound to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of COX-2 enzyme activity, as mentioned earlier . Additionally, molecular docking studies have shown that the compound binds favorably to the COX-2 isozyme, which explains its high potency and selectivity . The binding interactions involve hydrogen bonding and hydrophobic interactions with specific amino acid residues in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied extensively. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term effects on cellular function have also been observed, including sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely in the body, with high concentrations observed in the liver, kidneys, and inflamed tissues . Its localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Carboxylation: The final step involves the carboxylation of the thiazole ring, which can be done using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methylphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c1-7-10(11(15)16)20-12(13-7)14-21(17,18)9-5-3-8(19-2)4-6-9/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDLCQQIWVNBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610162 | |
Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951921-91-8 | |
Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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